Cas no 249916-07-2 (Borreriagenin)

Borreriagenin 化学的及び物理的性質
名前と識別子
-
- Borreriagenin
- Morindacin
- 249916-07-2
- FS-9655
- (3R,3aS,4S,6aR)-3,4,5-tris(hydroxymethyl)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one
- (3R,3aS,4S,6aR)-3,3a,4,6a-Tetrahydro-3,4,5-tris(hydroxymethyl)-2H-cyclopenta[b]furan-2-one; Borreriagenin
- AKOS040761427
- CHEMBL509602
- Borreriagenin; 4-Epimer
- [ "" ]
- (3R,3AS,4S,6aR)-3,4,5-tris(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
- (3R,3aS,4S,6aR)-3,4,5-tris(hydroxymethyl)-3,3a,4,6a-tetrahydrocyclopenta(b)furan-2-one
-
- インチ: InChI=1S/C10H14O5/c11-2-5-1-8-9(6(5)3-12)7(4-13)10(14)15-8/h1,6-9,11-13H,2-4H2/t6-,7+,8+,9+/m1/s1
- InChIKey: MOUZVDVFZGJOOS-XGEHTFHBSA-N
- SMILES: C1=C(C(C2C1OC(=O)C2CO)CO)CO
計算された属性
- 精确分子量: 214.08412354g/mol
- 同位素质量: 214.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.5
- トポロジー分子極性表面積: 87Ų
じっけんとくせい
- Color/Form: Oil
- 密度みつど: 1.4±0.1 g/cm3
- Boiling Point: 511.8±45.0 °C at 760 mmHg
- フラッシュポイント: 208.8±22.2 °C
- PSA: 86.99000
- LogP: -1.32270
- じょうきあつ: 0.0±3.0 mmHg at 25°C
Borreriagenin Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Store at 4 ℃, better at -4 ℃
Borreriagenin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3534-5mg |
Borreriagenin |
249916-07-2 | 5mg |
¥ 4280 | 2024-07-20 | ||
TargetMol Chemicals | TN3534-1 mL * 10 mM (in DMSO) |
Borreriagenin |
249916-07-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
TargetMol Chemicals | TN3534-5 mg |
Borreriagenin |
249916-07-2 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
TargetMol Chemicals | TN3534-1 ml * 10 mm |
Borreriagenin |
249916-07-2 | 1 ml * 10 mm |
¥ 4380 | 2024-07-20 |
Borreriagenin 関連文献
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
Borreriageninに関する追加情報
Borreriagenin (CAS No. 249916-07-2): A Comprehensive Overview
Borreriagenin (CAS No. 249916-07-2) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound, derived from the plant Helicteres angustifolia, has been the subject of numerous studies due to its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research developments surrounding Borreriagenin.
Chemical Properties and Structure
Borreriagenin is a triterpenoid saponin characterized by its complex molecular structure. The compound consists of a triterpenoid aglycone core with multiple sugar moieties attached, contributing to its high molecular weight and unique chemical properties. The aglycone core is typically composed of a tetracyclic triterpenoid skeleton, which is common among many saponins. The sugar moieties, often including glucose and rhamnose, are attached at various positions on the aglycone, leading to a diverse array of structural variations.
The chemical formula of Borreriagenin is C48H76O18, and its molecular weight is approximately 936.08 g/mol. The compound exhibits excellent solubility in polar solvents such as methanol and ethanol, making it amenable to various analytical techniques and biological assays. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used methods for the identification and quantification of Borreriagenin in plant extracts.
Biological Activities and Mechanisms of Action
Borreriagenin has been extensively studied for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Recent research has shed light on the mechanisms underlying these activities, providing valuable insights into its potential therapeutic applications.
Anti-inflammatory Activity: Studies have shown that Borreriagenin exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. In vitro experiments using human macrophages have demonstrated that Borreriagenin can significantly reduce the expression of inflammatory markers without causing cytotoxicity.
Antioxidant Activity: Borreriagenin possesses strong antioxidant properties, as evidenced by its ability to scavenge free radicals and inhibit lipid peroxidation. These antioxidant effects are thought to be mediated by its phenolic hydroxyl groups, which can donate electrons to neutralize reactive oxygen species (ROS). In vivo studies using animal models have shown that Borreriagenin can protect against oxidative stress-induced damage in various tissues, including the liver and brain.
Anti-cancer Activity: One of the most promising areas of research involving Borreriagenin is its potential as an anti-cancer agent. Preclinical studies have demonstrated that Borreriagenin can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the activation of caspase-dependent pathways and the inhibition of cell cycle progression. Additionally, Borreriagenin has been shown to enhance the efficacy of conventional chemotherapy drugs by sensitizing cancer cells to treatment.
Clinical Applications and Future Directions
The potential clinical applications of Borreriagenin are vast and varied. Its anti-inflammatory properties make it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The antioxidant activity of Borreriagenin suggests its potential use in preventing or mitigating oxidative stress-related conditions such as neurodegenerative disorders and cardiovascular diseases.
In the realm of oncology, preclinical studies have provided compelling evidence for the anti-cancer effects of Borreriagenin strong>. However, further research is needed to translate these findings into clinical practice. Ongoing clinical trials are evaluating the safety and efficacy of < strong >Borreriagenin< / strong > in combination with other therapeutic agents for various types of cancer. p > < p >In addition to its direct therapeutic applications, < strong >Borreriagenin< / strong > has also shown promise as a lead compound for drug discovery. Its unique structural features and biological activities make it an attractive template for the development of novel drugs with improved pharmacological profiles.< / p > < p >The future direction of research on< strong >Borreriagenin< / strong > will likely focus on optimizing its bioavailability, enhancing its therapeutic index, and exploring new delivery systems to improve patient outcomes.< / p > < p >< strong >Conclusion< / strong > p > < p >< strong >Borreriagenin< / strong > (CAS No. 249916-07-2) is a multifaceted compound with a wide range of biological activities that hold significant promise for various therapeutic applications.< / p > < p >From its unique chemical structure to its diverse biological effects,< strong >Borreriagenin< / strong > continues to be an area of active research in both academic and industrial settings.< / p > < p >As our understanding of this compound deepens,< strong >Borreriagenin< / strong > may emerge as a valuable tool in the development of new treatments for inflammatory diseases,< em >neurodegenerative disorders,< / em >and cancer.< / p > article > response >
249916-07-2 (Borreriagenin) Related Products
- 139713-81-8(Butanoic acid,3-hydroxy-2-methyl-,(3S,4aS,5S,6S,7S,11S,12aS)-3,5,11-tris(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-7-ylester, (2R,3S)-)
- 2694063-10-8((2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidine hydrochloride)
- 180324-54-3(4-Phenyl-3-(propan-2-yl)azetidin-2-one)
- 175154-42-4(2-amino-N-(2-methylpropyl)acetamide hydrochloride)
- 1115871-66-3(3-(N-methyl4-methoxybenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide)
- 2228841-58-3(4,4-difluoro-1-(5-methylpyridin-3-yl)cyclohexane-1-carboxylic acid)
- 439096-53-4(5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine)
- 300834-33-7(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1168102-34-8(Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate)
- 1564890-52-3(N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine)




